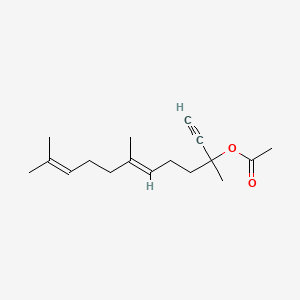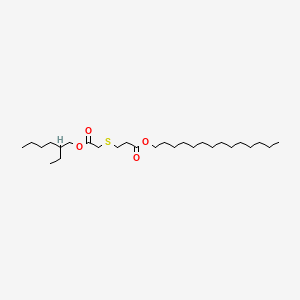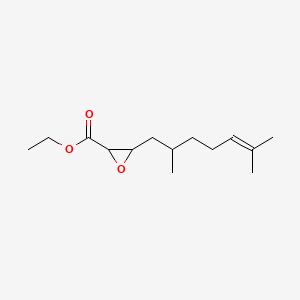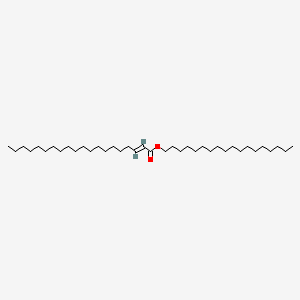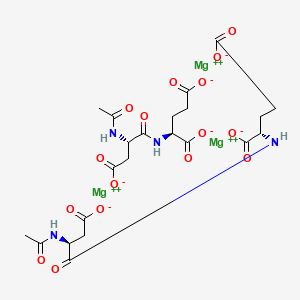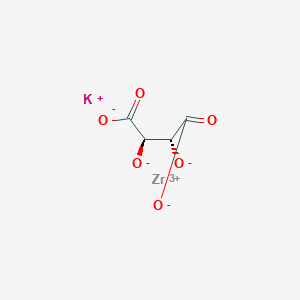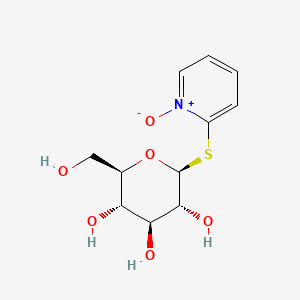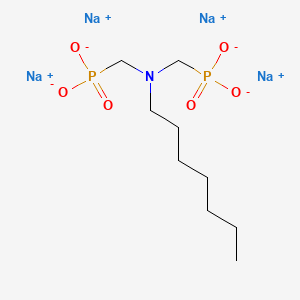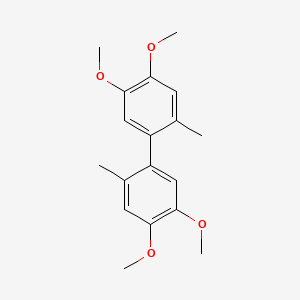
4,4',5,5'-Tetramethoxy-2,2'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 It is a biphenyl derivative characterized by the presence of four methoxy groups and two methyl groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of toluene and methyl methacrylate under specific reaction conditions to form 3,3’,5,5’-tetramethylbiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of hydroxylated biphenyl compounds.
Substitution: Introduction of various substituents, such as halogens, onto the biphenyl core.
Scientific Research Applications
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides a rigid framework that can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetramethoxyethane: A related compound with similar methoxy groups but a different core structure.
2,2,2-Trimethoxy-4,5-Dimethyl-1,3,2-Dioxaphospholene: Another compound with methoxy groups and a different heterocyclic core.
Uniqueness
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is unique due to its specific arrangement of methoxy and methyl groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62012-51-5 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)-4,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H22O4/c1-11-7-15(19-3)17(21-5)9-13(11)14-10-18(22-6)16(20-4)8-12(14)2/h7-10H,1-6H3 |
InChI Key |
BYUPFZBHZMJFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


